Vosilasarm

Descripción

Propiedades

IUPAC Name |

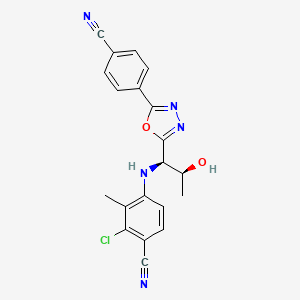

2-chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c1-11-16(8-7-15(10-23)17(11)21)24-18(12(2)27)20-26-25-19(28-20)14-5-3-13(9-22)4-6-14/h3-8,12,18,24,27H,1-2H3/t12-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBUPPIEVAFYHO-KPZWWZAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032907 | |

| Record name | RAD140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182367-47-0 | |

| Record name | 2-Chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1182367-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RAD-140 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182367470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAD-140 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RAD140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOSILASARM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O87Q44KNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vosilasarm (RAD140): A Deep Dive into its Mechanism of Action in Androgen and Estrogen Receptor-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (also known as RAD140 and EP0062) is an orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) currently under investigation for the treatment of androgen receptor-positive (AR+), estrogen receptor-positive (ER+), and human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][3] Preclinical studies have demonstrated its potent anti-tumor activity in various breast cancer models.[2][4] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in breast cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: A Dual Approach

This compound exhibits a distinct, dual mechanism of action in AR+/ER+ breast cancer cells by acting as a potent agonist of the androgen receptor, which in turn leads to the suppression of the estrogen receptor pathway.[1][4] This targeted approach allows for the inhibition of cancer cell proliferation and tumor growth.

High-Affinity Binding and Agonism of the Androgen Receptor

This compound binds to the androgen receptor with high affinity and specificity.[4] This interaction activates the AR, initiating downstream signaling cascades that are detrimental to the survival of AR+/ER+ breast cancer cells.

Suppression of the Estrogen Receptor Pathway

A key feature of this compound's mechanism is the AR-mediated repression of the ESR1 gene, which encodes for the estrogen receptor alpha (ERα).[1][4] By downregulating ERα expression and function, this compound effectively blocks the primary driver of proliferation in ER+ breast cancer. This suppression of the ER pathway is a pivotal component of its anti-tumor effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound (RAD140).

Table 1: Nuclear Receptor Binding Affinity of this compound (RAD140)

| Nuclear Receptor | Ligand | Kᵢ (nmol/L) |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 29 |

| This compound (RAD140) | 7 | |

| Estrogen Receptor α (ERα) | 17β-estradiol | 0.06 |

| This compound (RAD140) | >10,000 | |

| Progesterone Receptor (PR) | Progesterone | 1.1 |

| This compound (RAD140) | >10,000 | |

| Glucocorticoid Receptor (GR) | Dexamethasone | 3.6 |

| This compound (RAD140) | >10,000 |

Data extracted from Yu Z, et al. Clin Cancer Res. 2017.[4]

Table 2: In Vitro Activity of this compound (RAD140)

| Cell Line | Assay | This compound (RAD140) Concentration | Effect |

| ZR-75-1 (AR+/ER+) | ARE-luc Reporter Assay | 100 nmol/L | Maximal AR activation (comparable to 10 nmol/L DHT) |

| HCC1428 LTED (AR+/ER+) | Cell Proliferation | 10 nmol/L | Onset of inhibitory effect |

| 100 nmol/L | Apparent maximal inhibitory effect |

Data extracted from Yu Z, et al. Clin Cancer Res. 2017.[4]

Table 3: In Vivo Efficacy of this compound (RAD140) in Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment | Dosing | Tumor Growth Inhibition (%) |

| HBCx-22 (AR+/ER+) | This compound (RAD140) | 100 mg/kg, once daily | Significant inhibition |

| Fulvestrant | 1 mg, once weekly | Significant inhibition | |

| HBCx-3 (AR+/ER+) | This compound (RAD140) | 100 mg/kg, twice daily | Significant inhibition |

| Palbociclib | 75 mg/kg, once daily | Significant inhibition | |

| Combination | This compound + Palbociclib | Enhanced inhibition vs. single agents |

Data extracted from Yu Z, et al. Clin Cancer Res. 2017.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in AR+/ER+ Breast Cancer Cells

Caption: this compound activates AR, leading to the upregulation of AR target genes and the repression of the ESR1 gene, which in turn downregulates the ER pathway and inhibits cell proliferation.

Experimental Workflow for Assessing this compound's In Vitro Activity

References

RAD-140: A Comprehensive Technical Guide on Androgen Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD-140, also known as Testolone, is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in muscle wasting disorders, osteoporosis, and certain types of breast cancer.[1][2][3] Its mechanism of action revolves around its high affinity and selectivity for the androgen receptor (AR), aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects on tissues like the prostate.[4][5] This technical guide provides an in-depth analysis of RAD-140's binding characteristics to the androgen receptor, detailing its affinity, selectivity profile, and the experimental methodologies used for these determinations.

Data Presentation: Quantitative Analysis of Receptor Binding

The efficacy of RAD-140 as a SARM is fundamentally linked to its binding affinity for the androgen receptor and its selectivity over other steroid hormone receptors. The following tables summarize the key quantitative data from preclinical studies.

| Compound | Binding Affinity (Ki) for Androgen Receptor |

| RAD-140 | 7 nM [6][7][8] |

| Testosterone | 29 nM[6][7] |

| Dihydrotestosterone (DHT) | 10 nM[6][7] |

| Caption: Comparative binding affinities of RAD-140 and endogenous androgens for the androgen receptor. |

| Receptor | RAD-140 IC50 | Endogenous Ligand | Endogenous Ligand IC50 | Selectivity Ratio (RAD-140 IC50 / Endogenous Ligand IC50) |

| Androgen Receptor (AR) | ~11.2 nM | Dihydrotestosterone (DHT) | ~7 nM | ~1.6 |

| Progesterone Receptor (PR) | 750 nM[6][7] | Progesterone | 0.2 nM[6][7] | 3750 |

| Estrogen Receptor (ER) | No appreciable binding detected[9] | 17β-estradiol | - | - |

| Glucocorticoid Receptor (GR) | No appreciable binding detected[9] | Dexamethasone | - | - |

| Note: IC50 values can be influenced by assay conditions. The AR IC50 for RAD-140 is estimated based on the reported 1.6-fold lower affinity than DHT.[9] A lower Ki value indicates a higher binding affinity. | ||||

| Caption: Selectivity profile of RAD-140 for the androgen receptor compared to other steroid hormone receptors. |

Experimental Protocols

The determination of RAD-140's binding affinity and selectivity relies on established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Androgen Receptor Affinity (Ki)

This assay determines the affinity of a test compound (RAD-140) for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

-

Receptor Source: Homogenates from cells or tissues expressing the androgen receptor.[10]

-

Radioligand: [3H]-methyltrienolone (a high-affinity synthetic androgen).[11]

-

Test Compound: RAD-140.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., testosterone).[11]

-

Assay Buffer: Typically a Tris-based buffer with additives to maintain protein stability.[10]

-

Filtration Apparatus: A 96-well plate harvester with glass fiber filters.[10]

-

Scintillation Counter: To measure radioactivity.[10]

2. Procedure:

-

Prepare serial dilutions of RAD-140.

-

In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.[10]

-

Incubate the plate to allow the binding to reach equilibrium.[10]

-

Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand.[10]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]

-

Measure the radioactivity retained on the filters using a scintillation counter.[10]

3. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Fluorescence Polarization-Based Competitive Binding Assay

This method measures the binding of a fluorescently labeled ligand to the receptor. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles more slowly, resulting in a higher fluorescence polarization value. A competing compound will displace the fluorescent ligand, leading to a decrease in polarization.

1. Materials:

-

Receptor Protein: Purified androgen receptor.

-

Fluorescent Ligand (Fluoromone): A fluorescently tagged androgen.[9][12]

-

Test Compound: RAD-140.

-

Assay Plate: Typically a black, opaque 96-well or 384-well plate.

-

Plate Reader: Capable of measuring fluorescence polarization.

2. Procedure:

-

Add the receptor protein and the fluorescent ligand to the wells of the assay plate.[12]

-

Add serial dilutions of RAD-140 to the wells.

-

Incubate the plate at room temperature in the dark for a set period (e.g., 4 hours) to allow the binding to reach equilibrium.[12]

-

Measure the fluorescence polarization in each well using a plate reader.[12]

3. Data Analysis:

-

Plot the fluorescence polarization values against the concentration of RAD-140.

-

The IC50 value is determined from the resulting dose-response curve.[13]

Reporter Gene Assay for Androgen Receptor Agonist Activity

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

1. Materials:

-

Cell Line: A cell line that expresses the androgen receptor (e.g., ZR-75-1 breast cancer cells or LNCaP prostate cancer cells).[9][13]

-

Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE).[13]

-

Control Plasmid: A plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[13]

-

Transfection Reagent: To introduce the plasmids into the cells.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Luminometer: To measure the light output from the luciferase reaction.

2. Procedure:

-

Seed the cells in a multi-well plate and allow them to attach.[14]

-

Transfect the cells with the reporter and control plasmids.[14]

-

After an incubation period, treat the cells with various concentrations of RAD-140 or a known androgen agonist like DHT.[13]

-

Incubate for a further period (e.g., 24-48 hours) to allow for reporter gene expression.[14]

-

Lyse the cells and measure the activity of both the experimental and control reporters using a luminometer.[14]

3. Data Analysis:

-

Normalize the experimental reporter activity to the control reporter activity.

-

The fold induction of reporter activity compared to a vehicle control is calculated to determine the agonist effect of the compound.[13] The EC50, the concentration at which the compound elicits a half-maximal response, can also be determined.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Caption: Simplified Androgen Receptor Signaling Pathway Activated by RAD-140.

Experimental Workflow for Determining Binding Affinity (Ki)

Caption: Workflow for Radioligand Binding Assay to Determine Ki of RAD-140.

Logical Relationship of Receptor Selectivity

Caption: RAD-140's Selective Binding to the Androgen Receptor over other steroid receptors.

Conclusion

RAD-140 demonstrates a high binding affinity for the androgen receptor, comparable to and in some studies exceeding that of the endogenous androgen DHT.[6][7][9] Crucially, it exhibits significant selectivity for the androgen receptor over other steroid hormone receptors, with minimal to no binding to the estrogen, progesterone, and glucocorticoid receptors.[6][7][9] This selective binding profile, confirmed through rigorous in vitro assays, is the molecular basis for its tissue-selective anabolic effects observed in preclinical models.[6][15] The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of RAD-140 and other novel SARMs in the drug development pipeline.

References

- 1. moreplatesmoredates.com [moreplatesmoredates.com]

- 2. lotilabs.com [lotilabs.com]

- 3. fitscience.co [fitscience.co]

- 4. predatornutrition.com [predatornutrition.com]

- 5. Mechanism and side effect of stestolone_Chemicalbook [chemicalbook.com]

- 6. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 8. caymanchem.com [caymanchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Vosilasarm (RAD-140)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosilasarm, also known as RAD-140, is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM).[1][2][3][4] It exhibits high affinity and selectivity for the androgen receptor (AR), demonstrating tissue-specific anabolic effects in muscle and bone while sparing androgenic tissues such as the prostate.[5][6][7] Preclinical studies have highlighted its potential for treating muscle wasting conditions, osteoporosis, and certain types of breast cancer.[5] Furthermore, research has indicated neuroprotective properties, suggesting a potential therapeutic avenue for neurodegenerative diseases.[1][8][9] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of this compound, along with comprehensive experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with a distinct chemical architecture that dictates its selective interaction with the androgen receptor.

Chemical Identifiers:

-

IUPAC Name: 2-Chloro-4-{[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino}-3-methylbenzonitrile[5][10][11]

-

SMILES: ClC1=C(C#N)C=CC(=C1C)N--INVALID-LINK--O">C@HC2=NN=C(O2)C3=CC=C(C=C3)C#N[5]

Physicochemical Data Summary:

| Property | Value | Reference |

| Molar Mass | 393.83 g·mol⁻¹ | [5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 179-183 °C | [13] |

| Boiling Point (Predicted) | 687.7 ± 65.0 °C | [13] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [13] |

| Solubility | Soluble in DMSO (≥ 90 mg/mL) | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist of the androgen receptor.[5] Unlike traditional anabolic steroids, its action is tissue-specific, promoting anabolic effects in muscle and bone while having antagonistic or partially agonistic effects in tissues like the prostate and seminal vesicles.[5][6] This selectivity is attributed to its unique chemical structure, which leads to a distinct conformation of the ligand-receptor complex, thereby modulating the recruitment of co-regulatory proteins in a tissue-dependent manner.

Upon binding to the AR in target tissues, this compound induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event initiates the transcription of target genes responsible for anabolic processes, such as increased protein synthesis in muscle cells. In tissues like the prostate, the this compound-AR complex may recruit co-repressors, leading to an antagonistic effect.

The neuroprotective effects of this compound have been shown to be mediated, at least in part, through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[9][14]

References

- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encodeproject.org [encodeproject.org]

- 3. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 8. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protective Effect of Resveratrol on the Brain in a Rat Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amelioration of sexual behavior and motor activity deficits in a castrated rodent model with a selective androgen receptor modulator SARM-2f | PLOS One [journals.plos.org]

- 12. biomanufacturing.org [biomanufacturing.org]

- 13. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Bioavailability of Vosilasarm (RAD140) in Preclinical Settings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosilasarm (also known as RAD140) is a non-steroidal selective androgen receptor modulator (SARM) demonstrating tissue-selective anabolic effects. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of this compound, drawing from available scientific literature. The document summarizes key quantitative data, outlines experimental methodologies employed in preclinical studies, and visualizes the compound's mechanism of action through its signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of SARMs and related therapeutics.

Introduction

This compound is a potent, orally bioavailable SARM that has shown promise in preclinical models for its ability to increase muscle mass and bone density with minimal impact on prostatic tissues.[1] Its mechanism of action involves selective agonism of the androgen receptor (AR), leading to tissue-specific modulation of gene expression.[1][2] Understanding the pharmacokinetic (PK) and bioavailability profile of this compound is critical for its continued development and potential clinical applications, which have been explored for conditions such as muscle wasting and hormone-sensitive breast cancer.[1][3]

Pharmacokinetic and Bioavailability Data

Oral administration of this compound has demonstrated good bioavailability in multiple preclinical species. The following tables summarize the key pharmacokinetic parameters derived from studies in rats and monkeys.

Table 1: Oral Bioavailability of this compound in Preclinical Models

| Species | Oral Bioavailability (F%) | Reference |

| Rat | 27 - 63 | [1][4] |

| Monkey | 65 - 75 | [1][4] |

Note: The ranges in bioavailability may be attributed to variations in experimental protocols and formulations.

Table 2: In Vivo Anabolic and Androgenic Potency in Castrated Male Rats (Hershberger Assay)

| Tissue | This compound (10 mg/kg/day, oral) | Testosterone (B1683101) Propionate (1 mg/kg/day, s.c.) | Reference |

| Levator Ani Muscle Weight (% of TP) | 117% | 100% | [1] |

| Prostate Weight (% of TP) | 67% | 100% | [1] |

| Seminal Vesicle Weight (% of TP) | 59% | 100% | [1] |

These data highlight the tissue-selective nature of this compound, demonstrating potent anabolic effects on muscle with significantly less androgenic activity in the prostate and seminal vesicles compared to testosterone propionate.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. This section outlines the methodologies used in the pharmacokinetic and pharmacodynamic evaluation of this compound.

Pharmacokinetic Studies

While complete, detailed protocols for the pivotal pharmacokinetic studies of this compound are not fully available in the public domain, this section provides a representative methodology based on standard practices for SARM evaluation in preclinical models.

Experimental Workflow for Pharmacokinetic Profiling

Caption: A generalized workflow for preclinical pharmacokinetic studies.

-

Animal Models: Studies have utilized both rat and monkey models. Specific strains (e.g., Sprague-Dawley rats, Cynomolgus monkeys) are commonly used in such preclinical evaluations.

-

Dosing:

-

Oral Administration: this compound was administered orally, likely as a suspension. A commonly cited vehicle for oral administration of similar compounds is 0.5% methylcellulose.

-

Intravenous Administration: For the determination of absolute bioavailability, an intravenous dose is required. While the specific vehicle for this compound is not detailed, formulations for lipophilic compounds often consist of a mixture of solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and N,N-Dimethylacetamide (DMA) to ensure solubility.

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points following both oral and intravenous administration to characterize the plasma concentration-time profile.

-

Analytical Method: Quantification of this compound in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo bioassay to evaluate the androgenic and anti-androgenic properties of a substance.[5][6][7][8][9]

Experimental Workflow for the Hershberger Assay

Caption: A simplified workflow of the rat Hershberger bioassay.

-

Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, allowing for a sensitive assessment of the test compound's effects.

-

Dosing: Animals are treated for a period of 10 consecutive days with the test compound (this compound), a vehicle control, and a reference androgen (e.g., testosterone propionate).

-

Endpoints: On day 11, the animals are euthanized, and key androgen-responsive tissues are excised and weighed. These include the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity).

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the androgen receptor, a member of the nuclear receptor superfamily. The tissue-selective nature of this compound is a key characteristic of SARMs, leading to desired anabolic effects in muscle and bone with reduced androgenic effects in other tissues.

Androgen Receptor Signaling in Muscle Tissue

In skeletal muscle, the binding of this compound to the AR initiates a cascade of events leading to protein synthesis and muscle hypertrophy.

Caption: Androgen receptor signaling pathway in muscle.

Androgen Receptor Signaling in AR-Positive Breast Cancer Cells

In AR-positive breast cancer cells, this compound has been shown to act as an AR agonist, leading to the suppression of cancer cell growth. A key mechanism is the AR-mediated repression of the Estrogen Receptor 1 gene (ESR1).[10]

Caption: this compound's mechanism in AR+ breast cancer cells.

Conclusion

The preclinical data available for this compound indicate that it is an orally bioavailable SARM with a favorable pharmacokinetic profile in rats and monkeys. Pharmacodynamic studies, notably the Hershberger assay, have confirmed its tissue-selective anabolic activity, demonstrating a significant separation of anabolic and androgenic effects. The mechanism of action through the androgen receptor is well-established, with distinct downstream effects in different tissues, such as muscle hypertrophy and inhibition of breast cancer cell growth. Further research and publication of detailed study protocols will be beneficial for a more complete understanding of its preclinical characteristics and to guide its ongoing clinical development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oecd.org [oecd.org]

- 6. epa.gov [epa.gov]

- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vosilasarm (RAD140): A Non-Steroidal Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm, also known by its development code RAD140 and the black-market name Testolone, is a non-steroidal selective androgen receptor modulator (SARM).[1] It is an investigational drug that has garnered significant interest for its potential therapeutic applications, primarily in the treatment of hormone-sensitive breast cancer.[1][2] this compound is designed to exhibit tissue-selective activation of the androgen receptor (AR), aiming to produce the therapeutic benefits of androgens, such as increased muscle mass and bone density, while minimizing the undesirable androgenic side effects in other tissues like the prostate.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols.

Chemical and Physical Properties

This compound is an orally bioavailable compound belonging to the oxadiazole aniline (B41778) class of SARMs.[1][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Chloro-4-{[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino}-3-methylbenzonitrile | [1] |

| Molecular Formula | C₂₀H₁₆ClN₅O₂ | [1][5] |

| Molar Mass | 393.83 g·mol⁻¹ | [1][5] |

| CAS Number | 1182367-47-0 | [1] |

| Solubility | Soluble in DMSO (≥ 90 mg/mL) | [6][7] |

Mechanism of Action

This compound functions as a selective agonist of the androgen receptor, the biological target of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] It demonstrates high affinity for the AR with a dissociation constant (Ki) of 7 nM.[1][8][9] This binding affinity is comparable to that of DHT (Ki = 10 nM) and greater than that of testosterone (Ki = 29 nM).[1] this compound exhibits good selectivity for the AR over other steroid hormone receptors.[1][8]

Upon binding to the androgen receptor, this compound induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the subsequent modulation of target gene transcription. The tissue-selective effects of this compound are believed to be a result of differential recruitment of co-activators and co-repressors in various tissues.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. umbrellalabs.is [umbrellalabs.is]

- 4. Facebook [cancer.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. abmole.com [abmole.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Androgen Receptor | TargetMol [targetmol.com]

In Vitro Effects of Vosilasarm on AR-Positive Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (also known as RAD140 and EP0062) is a non-steroidal selective androgen receptor modulator (SARM) currently under investigation for the treatment of androgen receptor-positive (AR+), estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] As a SARM, this compound exhibits tissue-selective agonist and antagonist activity on the androgen receptor (AR).[2][3] In preclinical studies, it has demonstrated potent agonistic effects in breast cancer cell lines, leading to the inhibition of cell proliferation.[2] This technical guide provides an in-depth overview of the in vitro effects of this compound on AR-positive cell lines, summarizing key experimental findings, detailing methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action

This compound is a high-affinity ligand for the androgen receptor, with a binding affinity (Ki) of 7 nM.[4] Its mechanism of action in AR+/ER+ breast cancer cells involves the activation of AR, which in turn leads to the suppression of estrogen receptor (ER) signaling. This dual action contributes to its anti-proliferative effects.[5] Upon binding to the AR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound on AR-positive cell lines.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Cell Line/System | Notes |

| Binding Affinity (Ki) | 7 nM | Not specified | High affinity for the androgen receptor. |

| EC50 (AR Activation) | Potent | ZR-75-1 | This compound demonstrates potent agonist activity on the androgen receptor in breast cancer cells. Specific EC50 value not available in the reviewed literature. |

Table 2: Effects of this compound on Gene Expression in AR+/ER+ Breast Cancer Cells

| Gene | Effect of this compound Treatment | Pathway | Cell Line |

| KLK2 | Upregulation | AR Target Gene | ZR-75-1 |

| FKBP5 | Upregulation | AR Target Gene | ZR-75-1 |

| ZBTB16 | Upregulation | AR Target Gene | ZR-75-1 |

| PGR (Progesterone Receptor) | Downregulation | ER Target Gene | ZR-75-1 |

| TFF1 (pS2) | Downregulation | ER Target Gene | ZR-75-1 |

| GREB1 | Downregulation | ER Target Gene | ZR-75-1 |

| ESR1 (Estrogen Receptor α) | Downregulation | ER Signaling | ZR-75-1 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on standard molecular and cellular biology techniques and have been adapted based on the descriptions available in the referenced studies.

Cell Viability/Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of AR-positive breast cancer cell lines such as ZR-75-1 and T47D.

-

Cell Seeding:

-

Culture ZR-75-1 or T47D cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Remove the overnight culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours.

-

-

Viability Assessment:

-

Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue™.[7]

-

Follow the manufacturer's instructions to measure cell viability, which is typically determined by luminescence or fluorescence intensity.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

-

AR Reporter Assay

This assay measures the ability of this compound to activate the androgen receptor and drive the expression of a reporter gene.

-

Cell Transfection:

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a control compound (e.g., DHT).

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Plot the fold induction of luciferase activity against the log concentration of this compound to determine the EC50 value.

-

Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the changes in mRNA levels of AR and ER target genes following this compound treatment.

-

RNA Extraction and cDNA Synthesis:

-

Treat ZR-75-1 cells with this compound (e.g., 100 nM) or vehicle for 24 hours.

-

Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing the cDNA template, gene-specific primers (for genes such as KLK2, FKBP5, ZBTB16, PGR, TFF1, GREB1, and a housekeeping gene like GAPDH or ACTB for normalization), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Compare the gene expression levels in this compound-treated cells to the vehicle-treated control cells.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of AR, ER, and their downstream targets.

-

Protein Extraction:

-

Treat ZR-75-1 cells with this compound (e.g., 100 nM) or vehicle for 48-72 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, ERα, PR) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.

Caption: this compound's mechanism of action in AR+/ER+ breast cancer cells.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ARe we there yet? Understanding androgen receptor signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.fishersci.com [assets.fishersci.com]

Unveiling the Anabolic Promise of Vosilasarm: A Deep Dive into its Tissue-Selective Agonist Activity in Muscle and Bone

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides a comprehensive analysis of the tissue-selective agonist activity of Vosilasarm (formerly RAD140), a non-steroidal selective androgen receptor modulator (SARM). Designed for researchers, scientists, and drug development professionals, this document delves into the preclinical data, experimental methodologies, and underlying signaling pathways that characterize this compound's potent anabolic effects on muscle and bone while demonstrating a favorable safety profile concerning androgenic tissues like the prostate.

Executive Summary

This compound is an orally bioavailable SARM that has demonstrated significant potential in preclinical models for increasing muscle mass and promoting bone health.[1][2][3] Its mechanism of action lies in its high binding affinity and selective agonism for the androgen receptor (AR) in anabolic tissues.[1][4] This tissue selectivity allows for the desired muscle- and bone-building effects of androgens with a reduced risk of the adverse effects associated with traditional anabolic steroids, such as prostatic hypertrophy.[1][2] This document synthesizes the key quantitative data from preclinical studies, outlines the experimental protocols employed, and visually represents the signaling pathways involved in this compound's activity.

Quantitative Preclinical Efficacy

This compound has been evaluated in multiple preclinical models, primarily in rats and monkeys, demonstrating its potent and selective anabolic activity. The following tables summarize the key quantitative findings from these studies.

Anabolic and Androgenic Activity in Castrated Immature Rats

This model is highly sensitive to androgenic compounds and is crucial for assessing the anabolic-to-androgenic ratio of SARMs.

| Treatment Group | Dose | Levator Ani Muscle Weight (% of Testosterone (B1683101) Propionate) | Prostate Weight (% of Testosterone Propionate) | Seminal Vesicle Weight (% of Testosterone Propionate) |

| This compound | 10 mg/kg/day (oral) | 117% | 67% | 59% |

| Testosterone Propionate (B1217596) | 1 mg/kg/day (s.c.) | 100% | 100% | 100% |

Data compiled from studies in castrated immature male rats.[1]

Dose-Dependent Effects on Muscle and Prostate in Rats

Further studies in rats have highlighted the significant dose separation between the anabolic effects on muscle and the androgenic effects on the prostate.

| Treatment Group | Dose | Effect on Levator Ani Muscle | Effect on Prostate |

| This compound | 0.3 mg/kg/day | Similar stimulation to non-castrated controls | - |

| This compound | 10 mg/kg/day | - | Similar stimulation to non-castrated controls |

| This compound | 30 mg/kg/day | - | Similar stimulation to testosterone propionate (0.5 mg/kg/day) |

A dose of 0.3 mg/kg/day of this compound was sufficient to stimulate the levator ani muscle to a similar extent as in non-castrated controls, whereas a 33-fold higher dose (10 mg/kg/day) was required to achieve a similar effect on the prostate.[1] In gonadally intact immature rats, a 100-fold higher dose of this compound (30 mg/kg/day) was needed to stimulate the prostate to the same degree as testosterone propionate (0.5 mg/kg/day), while a much lower dose (0.3 mg/kg/day) was effective on the levator ani muscle.[1]

Anabolic Effects in Non-Human Primates

Studies in young male cynomolgus monkeys have corroborated the anabolic effects of this compound observed in rodents.

| Treatment Group | Dose (oral, 28 days) | Change in Body Weight | Change in Lean Body Mass |

| This compound | 0.01 mg/kg/day | Dose-dependent increase | Numerical increase |

| This compound | 0.1 mg/kg/day | +10% | Numerical increase |

| This compound | 1 mg/kg/day | +10% | Numerical increase |

The increase in lean body mass was not statistically significant, likely due to small sample sizes.[1]

Effects on Bone Cells in Orchidectomized Rats

This model is used to study the effects of compounds on bone in a state of androgen deficiency, mimicking osteoporosis.

| Treatment Group | Dose | Change in Osteoblast Count | Change in Osteoclast Count |

| This compound | Various doses | Dose-dependent increase | Dose-dependent decrease |

A study in orchidectomized Wistar rats showed that SARM Rad140 (this compound) significantly increased the number of osteoblasts and reduced the number of osteoclasts in a dose-dependent manner.[5] In contrast, another study in male Sprague-Dawley rats found that 14 days of RAD140 treatment did not significantly impact cortical or trabecular bone structural morphometric properties.[6]

Experimental Protocols

The following sections detail the methodologies used in the key preclinical studies cited.

Anabolic and Androgenic Activity in a Castrated Rat Model

-

Animal Model: Immature male rats, castrated to create an androgen-naive state.[7]

-

Treatment Administration: this compound was administered orally, typically in a vehicle such as 0.5% methylcellulose.[7] Testosterone propionate (TP) was used as a positive control and administered subcutaneously in corn oil.[7]

-

Assay: The classic Hershberger assay is employed, where the weights of the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity) are measured after a set treatment period.[8]

-

Endpoint Analysis: The wet weights of the excised tissues are recorded and compared between treatment groups and controls (vehicle-treated castrated and sham-operated non-castrated animals).[7]

Bone Activity in an Orchidectomized Rat Model

-

Animal Model: Adult male rats are orchidectomized (castrated) to induce androgen deficiency and subsequent bone loss, modeling osteoporosis.

-

Treatment Administration: this compound is administered orally at various doses for a specified duration.

-

Endpoint Analysis:

-

Histomorphometry: Following sacrifice, bone tissue (e.g., femur or tibia) is collected, sectioned, and stained to allow for the quantification of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[5]

-

Bone Mineral Density (BMD): Dual-energy X-ray absorptiometry (DXA) can be used to measure changes in BMD.

-

Micro-computed Tomography (µCT): Provides detailed 3D analysis of bone microarchitecture, including trabecular and cortical bone parameters.[6]

-

Bone Turnover Markers: Serum or urine levels of bone formation markers (e.g., alkaline phosphatase, osteocalcin) and bone resorption markers (e.g., C-terminal telopeptide) can be measured.[9][10][11]

-

Androgen Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the androgen receptor.

-

Methodology: A competitive binding assay is performed using a radiolabeled androgen (e.g., [3H]-R1881) and a source of androgen receptors, typically cytosol prepared from the ventral prostate of rats.[12]

-

Procedure:

-

Varying concentrations of unlabeled this compound are incubated with the prostate cytosol and the radiolabeled androgen.

-

The amount of radiolabeled androgen that binds to the receptor is measured in the presence of different concentrations of this compound.

-

The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined.

-

The inhibition constant (Ki) is then calculated from the IC50 value to represent the binding affinity of this compound for the androgen receptor. This compound has a reported Ki of 7 nM for the androgen receptor.[1][4]

-

Signaling Pathways and Experimental Workflows

The tissue-selective activity of this compound is a result of its unique interaction with the androgen receptor, leading to differential gene expression in various tissues.

General Signaling Pathway of this compound

Caption: General signaling pathway of this compound in anabolic tissues.

Experimental Workflow for Preclinical Assessment of this compound

Caption: Experimental workflow for preclinical evaluation of this compound.

Logical Relationship of Tissue-Selective Activity

Caption: Logical relationship of this compound's tissue-selective effects.

Conclusion

The preclinical data on this compound strongly support its profile as a potent, orally bioavailable SARM with significant tissue-selective anabolic effects in muscle and bone. The clear dose separation between its desired anabolic actions and its less pronounced androgenic effects on the prostate highlights its potential as a therapeutic agent for conditions such as muscle wasting, sarcopenia, and osteoporosis. Further clinical investigation is warranted to translate these promising preclinical findings into human therapeutic applications. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this document serve as a valuable resource for the scientific and drug development community engaged in the advancement of SARMs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Potential of SARMs and Antimyostatin Agents in Addressing Lean Body Mass Loss From GLP‐1 Agonists: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical markers of bone turnover and clinical outcomes in men with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum bone formation marker correlation with improved osseointegration in osteoporotic rats treated with simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Neuroprotective Effects of RAD-140 in Cultured Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the neuroprotective properties of the selective androgen receptor modulator (SARM), RAD-140, specifically within in-vitro models of neuronal cultures. The following sections provide a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways associated with RAD-140's neuroprotective action. This information is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.

Quantitative Data Summary

The neuroprotective efficacy of RAD-140 has been quantified against various apoptotic insults in cultured primary rat hippocampal neurons. The data, primarily derived from studies by Jayaraman et al. (2014), is summarized below for comparative analysis.[1][2][3][4][5]

Table 1.1: Neuroprotection Against Amyloid-Beta (Aβ1-42)-Induced Cell Death

| Compound | Concentration | % Viable Neurons (relative to vehicle) |

| Vehicle + Aβ | - | ~50% |

| Testosterone (B1683101) | 10 nM | Significantly Increased |

| DHT | 10 nM | Significantly Increased |

| RAD-140 | 30 nM | Significantly Increased |

| RAD-140 | 100 nM | Significantly Increased |

| RAD-140 | 300 nM | Significantly Increased |

Data adapted from Jayaraman et al. (2014). Cultures were pretreated for 1 hour before a 24-hour exposure to 50 µM Aβ1-42.[2][3][6]

Table 1.2: Specificity of Neuroprotection Against Different Apoptotic Insults

| Treatment (1 hr pretreatment) | Insult (24 hr exposure) | Outcome |

| 100 nM RAD-140 | 50 µM Aβ1-42 | Significant Protection |

| 100 nM RAD-140 | 3 µM Apoptosis Activator II (AAII) | Significant Protection |

| 100 nM RAD-140 | 25 µM Hydrogen Peroxide (H₂O₂) | No Significant Protection |

| 10 nM Testosterone | 50 µM Aβ1-42 | Significant Protection |

| 10 nM Testosterone | 3 µM Apoptosis Activator II (AAII) | Significant Protection |

| 10 nM Testosterone | 25 µM Hydrogen Peroxide (H₂O₂) | No Significant Protection |

This data demonstrates that RAD-140's neuroprotective effects are specific to certain apoptotic pathways, similar to endogenous androgens.[3][7]

Table 1.3: Involvement of MAPK/ERK Signaling in RAD-140 Neuroprotection

| Condition | Outcome on Neuronal Viability |

| 100 nM RAD-140 + Aβ | Protection |

| 100 nM RAD-140 + Aβ + 10 µM U0126 (MEK inhibitor) | Protection Inhibited |

| 10 nM Testosterone + Aβ | Protection |

| 10 nM Testosterone + Aβ + 10 µM U0126 (MEK inhibitor) | Protection Inhibited |

These findings strongly indicate that the neuroprotective action of RAD-140 is dependent on the activation of the MAPK/ERK signaling pathway.[2][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding the neuroprotective effects of RAD-140.

Primary Hippocampal Neuron Culture

-

Tissue Source: Hippocampi are dissected from embryonic day 18 Sprague-Dawley rat fetuses.

-

Dissociation: The tissue is minced and incubated in a dissociation medium containing papain and DNase I at 37°C.

-

Plating: Dissociated cells are plated on poly-L-lysine-coated 24-well plates at a density of 2.5 x 10⁵ cells/well.

-

Culture Medium: Neurons are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Neuroprotection Assay

-

Treatment: After 7 days in vitro, cultured neurons are pretreated for 1 hour with vehicle, testosterone (10 nM), DHT (10 nM), or varying concentrations of RAD-140 (e.g., 30-300 nM).

-

Induction of Apoptosis: Following pretreatment, apoptotic insults are introduced. These include:

-

Amyloid-Beta (Aβ1-42): 50 µM aggregated Aβ1-42 is added to the culture medium.

-

Apoptosis Activator II (AAII): 3 µM AAII is added.

-

Hydrogen Peroxide (H₂O₂): 25 µM H₂O₂ is added.

-

-

Incubation: The cultures are incubated with the apoptotic agents for 24 hours.

-

Cell Viability Assessment:

-

The number of viable neurons is determined by manual counting of cells exhibiting healthy neuronal morphology (e.g., intact cell body and neurites).

-

Alternatively, an MTT assay can be performed to quantify mitochondrial metabolic activity as an indicator of cell viability.

-

Western Blot Analysis for MAPK/ERK Pathway Activation

-

Protein Extraction: After treatment with RAD-140 or other compounds for a specified duration (e.g., 15 minutes), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The relative levels of p-ERK are normalized to total ERK to determine the extent of pathway activation.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and processes involved in the study of RAD-140's neuroprotective effects.

Caption: Signaling pathway of RAD-140-mediated neuroprotection.

Caption: Experimental workflow for assessing RAD-140 neuroprotection.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective androgen receptor modulator RAD140 is neuroprotective in cultured neurons and kainate-lesioned male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RAD140 provides neuroprotection - ACS Community [communities.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Development of Vosilasarm (EP0062) for Hormone-Sensitive Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (also known as EP0062 and formerly RAD-140) is an investigational, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1][2][3] It is currently under development by Ellipses Pharma for the treatment of hormone-sensitive breast cancer, specifically for patients with androgen receptor-positive (AR+), human epidermal growth factor receptor 2-negative (HER2-), and estrogen receptor-positive (ER+) advanced or metastatic breast cancer.[1][3][4] this compound was initially developed by Radius Health.[3] This document provides a technical guide on the development of this compound, summarizing key clinical and preclinical data, outlining experimental methodologies, and illustrating its proposed mechanism of action.

Mechanism of Action

This compound is a potent agonist of the androgen receptor (AR).[2] In breast cancer cells that are AR+, ER+, and HER2-, the activation of AR by this compound has been shown to exert an anti-tumor effect. The proposed mechanism involves the suppression of ER-regulated cell cycle genes.[5] Agonist activation of the AR by this compound alters the genomic distribution of the estrogen receptor and its essential co-activators.[5] This leads to a repression of ER-mediated transcription and an upregulation of AR target genes, which include known tumor suppressors.[5] Furthermore, preclinical studies have indicated that this compound triggers the downmodulation of E2F1, a transcription factor involved in cell cycle progression, which contributes to its potent antiproliferative activity.

Clinical Development

This compound is being evaluated in a Phase 1/2 clinical trial (NCT05573126) for patients with advanced or metastatic AR+/HER2-/ER+ breast cancer.

Phase 1 Study (NCT05573126) - Monotherapy Dose Finding and Optimization

The primary objectives of the Phase 1 portion of the study were to evaluate the safety and determine the optimal dose of this compound for further evaluation.[5]

Patient Demographics and Baseline Characteristics

A total of 20 patients were enrolled in the dose-finding and optimization cohorts.[5]

| Characteristic | Value |

| Number of Patients | 20 |

| Median Age (years) | 59.5 |

| ECOG Performance Status 0/1 (%) | 70/30 |

| Prior Therapies | All patients received prior CDK4/6 inhibitors and an aromatase inhibitor and/or a selective estrogen receptor degrader (SERD) |

| Median Number of Prior Lines of Therapy | 4 |

| Baseline ESR1 Mutations | 8/19 patients |

| Baseline TP53 Mutations | 9/19 patients |

Dose Escalation and Regimen

Patients were treated across four dose cohorts.[5] The 10mg BID cohort was expanded for dose optimization.[5]

| Cohort | Dose and Schedule | Number of Patients |

| 1 | 20mg Once Daily (QD) | 2 |

| 2 | 10mg Twice Daily (BID) | 10 |

| 3 | 10mg Once Daily (QD) | 5 |

| 4 | 15mg Twice Daily (BID) | 3 |

Safety and Tolerability

No dose-limiting toxicities (DLTs) were observed.[5] The majority of treatment-emergent adverse events (TEAEs) were Grade 1 or 2.[5] The most common Grade 3 or higher TEAE was an increase in Alanine Aminotransferase (ALT).[5]

| Treatment-Emergent Adverse Events (TEAEs) | Any Grade (%) | Grade ≥3 (%) |

| Increased Liver Function Tests (LFTs) | 55 | 20 (ALT increase) |

| Nausea | 40 | - |

| Anemia | 25 | - |

Note: The LFT increases were reported as transient and generally occurred in the first cycle.[5]

Efficacy

Of the 19 patients evaluable for efficacy, a majority showed stable disease as their best response.[5]

| Efficacy Endpoint | Result |

| Best Response of Stable Disease | 11/19 patients (58%) |

| Clinical Benefit Rate (CBR) ≥6 months | 4/19 patients (21%) |

| Marked Suppression of CA15-3 | 5/19 patients (26%) |

Based on these findings, 10 mg BID was selected as the optimal dose for the Phase 2 portion of the study.[5]

Experimental Protocols

Clinical Trial Protocol (NCT05573126) Overview

-

Study Design: A modular, open-label, multi-center Phase 1/2 dose-finding, optimization, and expansion study.[6] The dose-finding portion followed a 3+3 design.[5]

-

Key Inclusion Criteria:

-

Key Assessments:

-

Safety and tolerability (monitoring of AEs).

-

Pharmacokinetics (PK).

-

Objective Response Rate (ORR), Duration of Response (DOR), Clinical Benefit Rate (CBR).

-

Genomic analysis via circulating tumor DNA (ctDNA) or tumor biopsy.[5]

-

Preclinical Study Protocols

Preclinical evaluation of this compound (as RAD140) involved both in vitro and in vivo models to assess its mechanism of action and anti-tumor activity.

-

In Vitro Assays:

-

Cell Lines: AR+/ER+/HER2- breast cancer cell lines were utilized.

-

Assays: Proliferation assays were conducted to determine the effect of this compound on cancer cell growth. Western blot analysis was likely used to assess the expression levels of AR, ER, and downstream signaling proteins. Quantitative PCR (qPCR) would have been employed to measure the expression of AR and ER target genes.

-

-

In Vivo Models (Patient-Derived Xenografts - PDX):

-

Model Generation: Tumor fragments from patients with AR+/ER+/HER2- breast cancer were implanted into immunodeficient mice. This method preserves the histological and genetic characteristics of the original tumor.

-

Treatment: Mice bearing established PDX tumors were treated with this compound, often administered via oral gavage (e.g., a cited dose was 3 mg/kg twice daily).[7]

-

Efficacy Assessment: Tumor growth inhibition (TGI) was the primary endpoint, measured by regular caliper measurements of tumor volume.

-

Pharmacodynamic (PD) Analysis: Tumor samples were collected post-treatment to analyze changes in gene and protein expression (e.g., via qPCR and Western blot) to confirm the on-target activity of this compound.

-

Conclusion

This compound (EP0062) has demonstrated a promising safety profile and clinical benefit in a heavily pre-treated population of patients with advanced AR+/ER+/HER2- breast cancer.[5] Its mechanism as a potent AR agonist that suppresses the pro-proliferative ER signaling pathway provides a novel therapeutic strategy for this patient population.[5] The ongoing Phase 2 part of the clinical trial, which will evaluate this compound in combination with standard-of-care therapies, will be crucial in further defining its role in the treatment of hormone-sensitive breast cancer.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Facebook [cancer.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Senescence sensitivity of breast cancer cells is defined by positive feedback loop between CIP2A and E2F1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. News - this compound (EP0062) - LARVOL VERI [veri.larvol.com]

Beyond the Androgen Receptor: A Technical Guide to the Molecular Targets of Vosilasarm

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (RAD140) is a non-steroidal selective androgen receptor modulator (SARM) recognized for its high affinity and selectivity for the androgen receptor (AR). This property drives its potent anabolic effects in muscle and bone while exhibiting tissue-selective activity, which is of significant interest for various therapeutic applications, including the treatment of muscle wasting and certain types of breast cancer.[1][2] While its primary mechanism of action is through the androgen receptor, a comprehensive understanding of its molecular interactions beyond the AR is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the known molecular targets of this compound beyond the androgen receptor, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Off-Target Binding Profile

This compound is characterized by its remarkable selectivity for the androgen receptor. However, comprehensive screening has revealed a secondary, albeit significantly weaker, interaction with the progesterone (B1679170) receptor (PR).

Quantitative Data on Off-Target Binding

A broad panel screening of this compound against 165 molecular targets, including various receptors, ion channels, and enzymes, demonstrated no significant interactions other than with the androgen receptor and, to a much lesser extent, the progesterone receptor.[3] The binding affinity of this compound for the androgen receptor is high, with a reported Ki of 7 nM.[4] In contrast, its affinity for the progesterone receptor is substantially lower.

| Target Receptor | Ligand | IC50 (nM) | Ki (nM) | Reference |

| Androgen Receptor (AR) | This compound (RAD140) | - | 7 | [4] |

| Androgen Receptor (AR) | Dihydrotestosterone (B1667394) (DHT) | - | 10 | [4] |

| Androgen Receptor (AR) | Testosterone | - | 29 | [4] |

| Progesterone Receptor (PR) | This compound (RAD140) | 750 | - | [4] |

| Progesterone Receptor (PR) | Progesterone | 0.2 | - | [4] |

Table 1: Comparative Binding Affinities of this compound

Experimental Protocol: Competitive Binding Assay

The binding affinity of this compound to various nuclear receptors was determined using a fluorescence polarization-based competitive binding assay, such as the PolarScreen™ Androgen Receptor Competitor Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the progesterone receptor.

Materials:

-

Recombinant Human Progesterone Receptor protein

-

Fluormone™ PL Red (a fluorescently labeled progestin)

-

PR-LBD (GST)

-

Screening Buffer

-

This compound (RAD140)

-

Progesterone (as a positive control)

-

Microplates (e.g., 384-well black, low-volume)

-

Plate reader capable of fluorescence polarization measurements

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of this compound and the control ligand (progesterone) in the screening buffer. Prepare a working solution of the fluorescent ligand and the progesterone receptor.

-

Assay Setup: Add the screening buffer, the serially diluted unlabeled competitor (this compound or progesterone), and the fluorescent ligand to the wells of the microplate.

-

Initiation of Reaction: Add the progesterone receptor to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be set according to the specifications of the fluorescent ligand.

-

Data Analysis: The fluorescence polarization values are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the fluorescent ligand binding.

Modulation of Estrogen Receptor Signaling in Breast Cancer

In the context of androgen receptor-positive (AR+), estrogen receptor-positive (ER+) breast cancer, this compound exhibits a distinct mechanism of action that involves the suppression of the estrogen receptor pathway. This is primarily achieved through the AR-mediated repression of the ESR1 gene, which encodes for ERα.[5][6]

Experimental Evidence and Quantitative Data

Studies in AR+/ER+ breast cancer cell lines, such as ZR-75-1, have demonstrated that treatment with this compound leads to a significant decrease in ESR1 mRNA levels.[2] This effect is comparable to that of dihydrotestosterone (DHT) and can be blocked by an AR antagonist, indicating that this suppression is mediated through the androgen receptor.

| Cell Line | Treatment | Concentration | Duration | Effect on ESR1 mRNA | Reference |

| ZR-75-1 | This compound (RAD140) | 100 nM | 24 hours | Significant decrease | [2] |

| ZR-75-1 | Dihydrotestosterone (DHT) | 10 nM | 24 hours | Significant decrease | [2] |

Table 2: Effect of this compound on ESR1 Gene Expression

Signaling Pathway: AR-Mediated Suppression of ESR1

The activation of the androgen receptor by this compound in AR+/ER+ breast cancer cells initiates a signaling cascade that leads to the transcriptional repression of the ESR1 gene. This, in turn, reduces the levels of estrogen receptor alpha, thereby inhibiting estrogen-driven cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preclinical Toxicology Profile of RAD-140: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD-140, also known as Testolone, is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in muscle wasting diseases and breast cancer.[1][2] Its mechanism of action involves selective agonism of androgen receptors in tissues like muscle and bone, with the aim of minimizing the androgenic side effects observed with traditional anabolic steroids.[2][3] This guide provides a comprehensive overview of the preclinical toxicology profile of RAD-140, summarizing key findings from studies in rodent and non-human primate models. The information is presented to assist researchers and drug development professionals in understanding the safety and pharmacological characteristics of this compound.

Core Toxicological Profile

Preclinical investigations in rats and monkeys have established an initial safety profile for RAD-140, focusing on its tissue selectivity and effects on various physiological parameters. While comprehensive toxicology reports with specific No Observed Adverse Effect Levels (NOAEL) and LD50 values are not publicly available in the peer-reviewed literature, the existing studies provide valuable insights into its toxicological characteristics.

Animal Models

The primary animal models used in the preclinical assessment of RAD-140 have been rats and cynomolgus monkeys.[4] These models have been instrumental in characterizing the compound's anabolic and androgenic activities, as well as its safety profile.

Key Findings

-

Hepatic Profile: In a 28-day study in monkeys, RAD-140 did not lead to an elevation of liver enzymes.[4] This finding is notable given the hepatotoxicity often associated with oral anabolic agents. However, it is crucial to note that case reports in humans have suggested a potential for drug-induced liver injury, including cholestatic hepatitis, with the use of RAD-140 for non-medical purposes.[3][5]

-

Androgenic Effects: Preclinical studies have consistently demonstrated the tissue-selective nature of RAD-140. In castrated rats, RAD-140 stimulated the levator ani muscle (a proxy for anabolic activity) to a greater extent than the prostate and seminal vesicles (markers of androgenic activity).[4] This indicates a favorable anabolic-to-androgenic ratio compared to testosterone (B1683101).

-

Hormonal Effects: Administration of RAD-140 in young male cynomolgus monkeys over 28 days resulted in a suppression of endogenous testosterone levels.[4] This highlights the compound's interaction with the hypothalamic-pituitary-gonadal (HPG) axis.

-

Genotoxicity: While specific reports on a full battery of genotoxicity tests (e.g., Ames test, micronucleus assay) for RAD-140 are not detailed in the primary literature, the overall preclinical development program for a compound of this nature would typically include such assessments to rule out mutagenic potential.[6][7]

Quantitative Toxicology Data

The following tables summarize the available quantitative data from preclinical studies on RAD-140.

Table 1: Effects of RAD-140 on Anabolic and Androgenic Tissues in Castrated Rats

| Dose (mg/kg/day) | Levator Ani Weight (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |

| Vehicle Control | ~100 | ~10 | ~5 |

| 0.1 | ~200 | ~15 | ~7 |

| 0.3 | ~250 | ~20 | ~10 |

| 1.0 | ~300 | ~25 | ~12 |

| Testosterone Propionate (1.5 mg/kg/day) | ~350 | ~150 | ~100 |

Data are approximate values derived from graphical representations in Miller et al., 2010.[4]

Table 2: Effects of RAD-140 on Body Weight and Testosterone Levels in Cynomolgus Monkeys (28-day study)

| Dose (mg/kg/day) | Change in Body Weight | Testosterone Suppression |

| 0.01 | Increase | Yes |

| 0.1 | Increase | Yes |

| 1.0 | Increase | Yes |

Data from Miller et al., 2010.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are generalized methodologies based on the available literature.

Rodent Studies (Rat)

-

Animals: Immature, orchidectomized Sprague-Dawley or Wistar rats are commonly used to assess anabolic and androgenic activity.

-